3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid
Overview
Description
“3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid” is an organic compound . It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Synthesis Analysis
The synthesis of this compound involves reactions of 2,5-dimethoxytetrahydrofuran with 3-aminothieno[2,3-b]pyridines . The yield of the product is determined by the character of a substituent in position 2 of thieno[2,3-b]pyridine .Molecular Structure Analysis
The molecular and crystal structures of ethyl 4-methoxymethyl-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate, a derivative of the compound, were determined by X-ray diffraction analysis .Chemical Reactions Analysis
The Curtius rearrangement of 2-acylazido-3(1H-pyrrol-1-yl)thieno[2,3-b]pyridines yields 4,5-dihydropyrido[3",2":4,5]thieno[2,3-e]pyrrolo[1,2-a]pyrazin-4-ones .Scientific Research Applications
Synthesis and Chemical Properties
The compound 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid and its derivatives exhibit diverse chemical reactions, facilitating the synthesis of complex heterocyclic structures. For instance, these compounds have been utilized in the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, demonstrating nonselective heterocyclization reactions to form a variety of heterocyclic products. Such reactions are pivotal for creating pharmacologically active compounds and exploring new chemical space in drug discovery (Chigorina, Bespalov, & Dotsenko, 2019).
Biological Activity and Medicinal Chemistry
The derivatives of this compound have shown potential in medicinal chemistry, particularly as antibacterial and anticancer agents. Research indicates that certain hydrazides of this compound possess antibacterial properties, suggesting their utility in developing new antimicrobial agents (Kostenko et al., 2015). Furthermore, the synthesis of novel azo derivatives of thieno[2,3-b]pyridine has been explored for their potential anti-bacterial and anti-cancer activities, underlining the significance of these compounds in therapeutic research (Gaber, ElSawy, & Sherif, 2008).
Photophysical and Fluorescence Studies
The photophysical properties of this compound derivatives have been investigated for their potential applications in bioimaging and as fluorescent probes. Studies reveal that these compounds exhibit solvatochromic behavior and reasonable fluorescence quantum yields, making them candidates for fluorescence-based applications in biological systems (Carvalho et al., 2013).
Mechanism of Action
While the exact mechanism of action for “3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid” is not specified in the search results, a related compound, Pyrrothiogatain, is known to inhibit the DNA-binding activity of GATA3 and other members of the GATA family . It inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation .
Future Directions
properties
IUPAC Name |
3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-12(16)10-9(14-6-1-2-7-14)8-4-3-5-13-11(8)17-10/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRJSALGCBMANH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC3=C2C=CC=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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